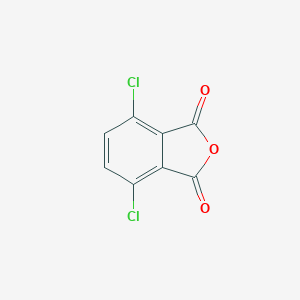

3,6-Dichlorophthalic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGLMCPFDADCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=O)OC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196264 | |

| Record name | 3,6-Dichlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4466-59-5 | |

| Record name | 3,6-Dichlorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichlorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dichlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichlorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DICHLOROPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QD5579F1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,6-Dichlorophthalic Anhydride: A Comprehensive Technical Guide

CAS Number: 4466-59-5

This technical guide provides an in-depth overview of 3,6-Dichlorophthalic Anhydride, a halogenated aromatic anhydride with significant applications in polymer chemistry and as an intermediate in the synthesis of fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and key applications.

Core Properties of this compound

This compound is a white to off-white crystalline solid. The presence of two chlorine atoms on the aromatic ring significantly influences its reactivity and the properties of materials derived from it.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 4466-59-5 | |

| Molecular Formula | C₈H₂Cl₂O₃ | |

| Molecular Weight | 217.01 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 188-190 °C | |

| Boiling Point | Decomposes | |

| Solubility | Soluble in hot xylene, reacts with water and alcohols. | |

| Synonyms | 4,7-Dichloroisobenzofuran-1,3-dione |

Synthesis and Purification

The primary route for the synthesis of this compound is through the dehydration of 3,6-Dichlorophthalic acid. This can be achieved through thermal methods or by using chemical dehydrating agents such as acetic anhydride.

Experimental Protocol: Synthesis of this compound from 3,6-Dichlorophthalic Acid

This protocol describes the laboratory-scale synthesis of this compound via the dehydration of 3,6-Dichlorophthalic acid using acetic anhydride.

Materials:

-

3,6-Dichlorophthalic acid

-

Acetic anhydride

-

Xylene (for purification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-Dichlorophthalic acid.

-

Add an excess of acetic anhydride (typically 2-3 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting diacid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.

-

The crude this compound is then purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot xylene.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold xylene.

-

Dry the purified crystals in a vacuum oven to remove any residual solvent.

Applications in Polymer Chemistry

This compound is a valuable monomer in the synthesis of high-performance polymers, particularly as a curing agent for epoxy resins. The anhydride group reacts with the epoxy groups to form a highly cross-linked, thermoset polymer network. The incorporated chlorine atoms can enhance the flame retardancy and chemical resistance of the final material.

Experimental Protocol: Use as an Epoxy Resin Curing Agent

This protocol provides a general methodology for the use of this compound as a curing agent for a standard bisphenol A-based epoxy resin.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin

-

This compound

-

Tertiary amine accelerator (e.g., benzyldimethylamine)

Procedure:

-

Preheat the epoxy resin to reduce its viscosity (e.g., 60-80 °C).

-

Calculate the stoichiometric amount of this compound required based on the epoxy equivalent weight (EEW) of the resin.

-

Add the powdered this compound to the preheated epoxy resin and mix thoroughly until a homogeneous solution is obtained.

-

Add a catalytic amount of the tertiary amine accelerator (typically 0.5-2 parts per hundred parts of resin) to the mixture and stir until fully dissolved.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the degassed mixture into a preheated mold.

-

Cure the resin in an oven following a specific temperature profile (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C). The exact curing schedule will depend on the specific resin and accelerator used.

-

Allow the cured resin to cool slowly to room temperature before demolding.

Potential Application in the Synthesis of Antimicrobial Agents

This compound can serve as a precursor for the synthesis of 3,6-dichloroanthranilic acid, a potential building block for various heterocyclic compounds with pharmacological activity. One such class of compounds is quinazolinediones, which have been investigated for their antimicrobial properties.[1][2][3][4] The synthesis of these compounds from this compound would involve a multi-step process.

Logical Workflow: Synthesis of Quinazolinediones

The following diagram illustrates a logical, though not yet fully experimentally validated, pathway from this compound to potentially antimicrobial quinazolinedione derivatives.

Further research is required to establish detailed experimental protocols and to evaluate the antimicrobial efficacy of the resulting compounds.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. As an anhydride, it is sensitive to moisture and will hydrolyze to the corresponding dicarboxylic acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,6-Dichlorophthalic Anhydride: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-dichlorophthalic anhydride, a chlorinated aromatic anhydride that serves as a valuable intermediate in organic synthesis. This document details its molecular structure, physicochemical properties, and key experimental protocols for its synthesis, purification, and derivatization. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a building block for novel molecules with potential biological activity.

Core Molecular Information

This compound is an organic compound characterized by a phthalic anhydride core with two chlorine atoms substituted at the 3 and 6 positions of the benzene ring.[1] Its chemical formula is C₈H₂Cl₂O₃.[2] The presence of the electron-withdrawing chlorine atoms and the anhydride functionality makes it a reactive electrophile, particularly susceptible to nucleophilic attack.[1] This reactivity is fundamental to its utility in various chemical syntheses.

The definitive structure of this compound is represented by the following identifiers:

-

CAS Number: 4466-59-5[2]

-

Synonyms: 4,7-Dichloroisobenzofuran-1,3-dione, 3,6-Dichlorophthalic acid anhydride

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂Cl₂O₃ | [3] |

| Molecular Weight | 217.01 g/mol | [2] |

| Melting Point | 188-190 °C | [4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Slightly soluble in chloroform and ethyl acetate (when heated). | |

| Boiling Point | Data not readily available in the cited literature. | |

| Density | Data not readily available in the cited literature. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a representative reaction of this compound are provided below. These protocols are designed to be a practical guide for laboratory work.

Synthesis of this compound

The synthesis of this compound can be effectively carried out in a two-step process starting from tetrachlorophthalic anhydride. The first step involves the selective dechlorination to form 3,6-dichlorophthalic acid, which is then dehydrated to the target anhydride.

Step 1: Synthesis of 3,6-Dichlorophthalic Acid via Dechlorination

This procedure is adapted from the general method for the reductive dechlorination of polychlorinated phthalic compounds.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend tetrachlorophthalic anhydride in an aqueous solution of sodium hydroxide.

-

Addition of Reducing Agent: While stirring vigorously, gradually add zinc dust to the mixture. The amount of zinc should be sufficient to remove two chlorine atoms per molecule of the starting material.

-

Reaction Conditions: Heat the reaction mixture and maintain it at a controlled temperature (e.g., 60-70 °C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of aliquots.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc and other solid byproducts.

-

Acidification: Carefully acidify the filtrate with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic. This will precipitate the 3,6-dichlorophthalic acid.

-

Purification: Collect the precipitated 3,6-dichlorophthalic acid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Step 2: Dehydration to this compound

The synthesized 3,6-dichlorophthalic acid is converted to the anhydride using a standard dehydration method.[6]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix the dry 3,6-dichlorophthalic acid with an excess of acetic anhydride.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 1-2 hours to ensure complete conversion.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to induce crystallization of the this compound. Collect the crystals by vacuum filtration, wash with a small amount of a cold, non-reactive solvent like anhydrous ether, and dry thoroughly under vacuum.

Purification of this compound

For applications requiring high purity, this compound can be purified by recrystallization.[4]

-

Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot xylene in a flask equipped with a reflux condenser. A Dean-Stark trap can be included to remove any water azeotropically, which will also convert any residual dicarboxylic acid back to the anhydride.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration of the solution.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold xylene or another suitable non-polar solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Representative Reaction: Synthesis of N-Substituted Phthalimides

This compound is a key precursor for the synthesis of N-substituted phthalimides, which are scaffolds of interest in medicinal chemistry due to their wide range of biological activities. The following is a general protocol for their synthesis.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Addition of Amine: To this solution, add the desired primary amine (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours (typically 2-4 hours). The reaction can be monitored by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The N-substituted phthalimide product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes described, the following diagrams have been generated using Graphviz.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for N-substituted phthalimide synthesis.

References

- 1. CAS 4466-59-5: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 4466-59-5 [chemicalbook.com]

- 5. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to 3,6-Dichlorophthalic Anhydride: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,6-dichlorophthalic anhydride, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] This document details its known physicochemical properties, outlines experimental protocols for its analysis, and illustrates relevant chemical transformations.

Core Properties of this compound

This compound is a white to light yellow crystalline solid.[1] The presence of two chlorine atoms on the aromatic ring enhances its reactivity as an electrophile, making it a versatile reagent in acylation and polymerization reactions.[1]

| Property | Value | Source |

| CAS Number | 4466-59-5 | [3][4][5][6] |

| Molecular Formula | C₈H₂Cl₂O₃ | [3][4][6] |

| Molecular Weight | 217.01 g/mol | [3][4][6] |

| Melting Point | 188-190 °C | [5] |

| Appearance | White to off-white solid | [7] |

| Purity | ≥98% | [3] |

Solubility Data

| Solvent | Qualitative Solubility | Source |

| Chloroform | Slightly soluble | [7] |

| Ethyl Acetate | Slightly soluble (with heating) | [7] |

For drug development and process chemistry, determining the precise solubility in a range of solvents is crucial. A general experimental protocol for determining solubility is provided below.

Experimental Protocol: Determination of Solubility

This protocol outlines a standard method for determining the solubility of a solid organic compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene, etc.)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled shaker or water bath

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 25 mg) and place it into a test tube.[1]

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[1]

-

Mixing: After each addition, vigorously shake the test tube.[1] A vortex mixer can be used to ensure thorough mixing.

-

Equilibration: Place the test tube in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: After equilibration, visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration. If solid remains, the solution is saturated.

-

Quantitative Analysis (for saturated solutions): If a saturated solution is formed, carefully filter the solution to remove any undissolved solid. A known volume of the clear supernatant is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined to calculate the solubility in g/100mL or other appropriate units.

Caption: Workflow for determining the solubility of this compound.

Stability Data

This compound is described as moisture-sensitive.[7] This is a common characteristic of acid anhydrides, which are susceptible to hydrolysis.

Hydrolytic Stability

In the presence of water, this compound will undergo hydrolysis to form the corresponding dicarboxylic acid, 3,6-dichlorophthalic acid. This reaction is uncatalyzed and proceeds via nucleophilic attack of water on one of the carbonyl carbons.

The general mechanism for the hydrolysis of an acid anhydride is illustrated below.

Caption: Hydrolysis of an anhydride to form two carboxylic acids.

Due to this reactivity, it is recommended to store this compound under inert gas (nitrogen or argon) at 2-8°C.[7]

Thermal Stability

Experimental Protocol: Stability Testing

This protocol provides a general framework for assessing the stability of a chemical substance like this compound, in line with regulatory guidelines.[8][9][10][11]

Materials:

-

This compound (multiple batches if available)

-

Controlled environment chambers (for temperature and humidity)

-

Appropriate analytical instrumentation (e.g., HPLC, GC, DSC, TGA)

Procedure:

-

Stress Testing: Expose the compound to extreme conditions to identify potential degradation products and pathways. This includes high temperature (e.g., in 10°C increments above the accelerated testing temperature), high humidity (≥75% RH), oxidation, and photolysis. A study of hydrolysis over a range of pH values is also crucial.

-

Long-Term and Accelerated Stability Studies:

-

Analytical Testing: At each time point, analyze the samples for key attributes, including:

-

Appearance

-

Assay (purity)

-

Degradation products

-

Moisture content

-

Physical properties (e.g., melting point)

-

Caption: Workflow for conducting a stability study of this compound.

Reactivity with Nucleophiles

The primary mode of reaction for this compound is nucleophilic acyl substitution.[12][13] This reactivity is fundamental to its use as a chemical intermediate. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

The general mechanism involves the attack of the nucleophile on one of the carbonyl carbons, followed by the opening of the anhydride ring to form a tetrahedral intermediate. This intermediate then collapses, with the carboxylate group acting as a good leaving group.

Caption: Reaction of this compound with a nucleophile.

This reactivity makes this compound a valuable building block in the synthesis of more complex molecules with potential applications in drug development and materials science.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. CAS 4466-59-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound 98 4466-59-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 4466-59-5 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 4466-59-5 [amp.chemicalbook.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. japsonline.com [japsonline.com]

- 10. asean.org [asean.org]

- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 12. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilic Properties of 3,6-Dichlorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Enhanced Electrophilicity

3,6-Dichlorophthalic anhydride is an aromatic anhydride characterized by a phthalic anhydride core substituted with two chlorine atoms. This substitution pattern significantly enhances the electrophilic character of the anhydride's carbonyl carbons. The strong electron-withdrawing inductive effect of the two chlorine atoms decreases the electron density on the aromatic ring and, consequently, on the carbonyl groups. This heightened electrophilicity makes this compound a highly reactive intermediate in a variety of chemical syntheses, particularly in reactions with nucleophiles.[1] Its utility is prominent in the production of resins, coatings, and as a crucial building block for more complex molecules, including dyes and polymers.[1]

Quantitative Data on Electrophilicity

To provide a quantitative perspective, we can look at related compounds. For instance, a study on the reactivity of 4,5-dichlorophthalic anhydride with various nucleophiles provides insight into the yields of such reactions, which are indicative of reactivity. While not a direct measure of electrophilicity for the 3,6-isomer, this data offers a valuable comparative reference.

| Nucleophile | Product | Yield (%) | Reference |

| Thiosemicarbazide | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid | 75 | [2] |

| Ethyl 2-aminothiophene-3-carboxylate | Ethyl 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate | 52 | [2] |

| Methyl 4-aminothiophene-3-carboxylate hydrochloride | Methyl 4-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate | 52 | [2] |

| Ethylene diamine | 2-(2-aminoethyl)-5,6-dichloroisoindoline-1,3-dione | 65 | [2] |

Note: The data presented is for 4,5-dichlorophthalic anhydride and is intended to be illustrative of the reactivity of dichlorinated phthalic anhydrides.

Key Electrophilic Reactions and Experimental Protocols

This compound serves as a versatile electrophile in a range of important organic reactions. Below are detailed protocols for some of its key applications.

Friedel-Crafts Acylation: Synthesis of Dichlorinated Xanthene Dyes (e.g., Tetrachlorofluorescein Analogues)

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, and this compound is a potent acylating agent for the synthesis of dichlorinated xanthene dyes. These dyes, such as tetrachlorofluorescein (TET), are vital fluorescent probes in molecular biology and DNA sequencing.[3]

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound (1.0 equivalent) and resorcinol (2.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (approximately 0.5 equivalents). Alternatively, methanesulfonic acid can be used as both a catalyst and a solvent. A strong acid catalyst is crucial for this condensation reaction.

-

Reaction Conditions: Heat the reaction mixture to 180-200°C with constant stirring. The mixture will become a thick, dark-colored paste.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), for instance, using a 9:1 dichloromethane:methanol eluent. The reaction is typically complete within 2-4 hours.[3]

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully dissolve the crude product in a 1 M aqueous solution of sodium hydroxide (NaOH). The solution will turn a deep reddish-brown and exhibit fluorescence.

-

Filter the basic solution to remove any insoluble inorganic salts.

-

Slowly acidify the filtrate with 1 M hydrochloric acid (HCl) with stirring until the precipitation of the dichlorinated fluorescein is complete (pH ~2-3).

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.[3]

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy.[3]

Logical Workflow for Dichlorinated Fluorescein Synthesis

Caption: Workflow for the synthesis of dichlorinated fluorescein dyes.

Polyimide Synthesis

This compound is a key monomer in the synthesis of high-performance polyimides. The presence of chlorine atoms in the polymer backbone can enhance properties such as flame retardancy and solubility in organic solvents. The synthesis is typically a two-step process involving the formation of a poly(amic acid) intermediate followed by imidization.

Experimental Protocol:

-

Poly(amic acid) Synthesis:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.

-

Once the diamine is fully dissolved, slowly add this compound (1.0 equivalent) as a solid powder in portions to the stirred solution at room temperature.

-

Continue the reaction for several hours at room temperature. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).

-

-

Imidization (Chemical):

-

To the viscous poly(amic acid) solution, add acetic anhydride (4.0 equivalents) and a tertiary amine catalyst such as pyridine or triethylamine (2.0 equivalents).

-

Stir the mixture at room temperature for 1 hour, and then heat to 50-60°C for an additional 2-3 hours.

-

The polyimide may precipitate from the solution. Pour the reaction mixture into a large volume of a non-solvent like methanol to fully precipitate the polymer.

-

Collect the polymer by filtration, wash it thoroughly with methanol and ethanol, and dry it in a vacuum oven.

-

-

Imidization (Thermal):

-

Alternatively, the poly(amic acid) solution can be cast onto a glass plate to form a film.

-

The film is then heated in a programmable oven under a nitrogen atmosphere through a staged heating cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect complete cyclodehydration to the polyimide.

-

Two-Step Polyimide Synthesis Pathway

Caption: General pathway for the two-step synthesis of polyimides.

Synthesis of Heterocyclic Compounds: Quinazolinone Derivatives

This compound can be a precursor for the synthesis of various heterocyclic compounds with potential biological activity. For instance, it can be envisioned as a starting material for the synthesis of substituted quinazolinones, a class of compounds known for their diverse pharmacological properties.[3][4] The following is a proposed multi-step pathway.

Experimental Protocol (Proposed):

-

Amic Acid Formation: React this compound (1.0 equivalent) with 2-aminobenzamide (1.0 equivalent) in a suitable solvent like glacial acetic acid or DMF at reflux for several hours to form the corresponding amic acid.

-

Cyclization to Benzoxazinone: Treat the resulting amic acid with a dehydrating agent such as acetic anhydride and heat to induce cyclization to the corresponding benzoxazinone intermediate.

-

Quinazolinone Formation: React the benzoxazinone intermediate with a primary amine or ammonia source (e.g., ammonium acetate) in a high-boiling solvent like DMF or ethanol at reflux to yield the desired 3,6-dichloro-substituted quinazolinone derivative. The reaction in DMF is reported to often give higher yields for analogous reactions.[3]

-

Purification and Characterization: Purify the product via recrystallization or column chromatography and characterize using standard spectroscopic methods.

Proposed Synthesis of a Dichloro-Quinazolinone Derivative

Caption: A proposed multi-step synthesis of a quinazolinone derivative.

Conclusion

This compound is a highly reactive and versatile electrophile, primarily due to the electron-withdrawing nature of its two chlorine substituents. This enhanced electrophilicity makes it a valuable precursor in the synthesis of a wide array of functional materials and complex organic molecules, including high-performance polyimides and specialized fluorescent dyes. While specific quantitative kinetic data for this particular isomer remains an area for further investigation, the provided experimental protocols for its key reactions offer a solid foundation for its application in research and development. The continued exploration of the reactivity of this compound holds promise for the creation of novel materials and molecules with tailored properties for advanced applications.

References

The Reactivity of 3,6-Dichlorophthalic Anhydride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichlorophthalic anhydride is a halogenated aromatic anhydride of significant interest in organic synthesis and materials science. The presence of two electron-withdrawing chlorine atoms on the benzene ring enhances the electrophilicity of the carbonyl carbons, making the anhydride group highly susceptible to nucleophilic attack. This heightened reactivity makes this compound a versatile building block for the synthesis of a wide array of functionalized molecules, including dyes, polymers, and pharmaceutically relevant compounds. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, presenting key reaction data, detailed experimental protocols, and visualizations of the underlying chemical transformations.

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction of this compound with nucleophiles is a nucleophilic acyl substitution. The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the formation of a substituted phthalic acid derivative. Depending on the nucleophile and the reaction conditions, this initial product can undergo further reactions, such as cyclization to form an imide.

dot

Caption: General mechanism of nucleophilic attack on this compound.

Reactivity with Amines: Formation of Phthalamic Acids and Phthalimides

Primary and secondary amines readily react with this compound. The initial reaction yields a 3,6-dichlorophthalamic acid. In the case of primary amines, subsequent heating, often in the presence of a dehydrating agent, leads to cyclization to form the corresponding N-substituted 3,6-dichlorophthalimide. This two-step process is a common method for the synthesis of phthalimide derivatives.

dot

Caption: Reaction pathway of this compound with primary amines.

| Nucleophile (Amine) | Product | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Thiosemicarbazide | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid | Glacial Acetic Acid | Reflux, 6h | 75 | 220 |

| Ethylene diamine | 2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione | Glacial Acetic Acid | Reflux, 8h | 65 | 231 |

| 2-Amino-thiophene-3-carboxylic acid ethyl ester | Ethyl 2-(4,5-dicarboxy-3,6-dichlorobenzamido)thiophene-3-carboxylate | Glacial Acetic Acid | Reflux, 7h | - | - |

| 2-Amino-5-methyl-benzoic acid | 2-(4,5-dicarboxy-3,6-dichlorobenzamido)-5-methylbenzoic acid | Glacial Acetic Acid | Reflux, 6-8h | - | - |

Reactivity with Alcohols and Thiols

Alcohols and thiols react with this compound to yield the corresponding monoesters and monothioesters of 3,6-dichlorophthalic acid, respectively. These reactions typically proceed under milder conditions than those with amines. The resulting carboxylic acid group can be further esterified under acidic conditions to form the diester.

dot

Caption: General reaction of this compound with alcohols and thiols.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form 3,6-dichlorophthalic acid. This reaction can occur slowly at room temperature and is accelerated by heating. It is an important consideration when handling and storing the anhydride, as moisture can lead to its degradation.

Experimental Protocols

The following are representative experimental protocols for the reaction of a dichlorinated phthalic anhydride with nucleophiles, based on the literature for the analogous 4,5-dichlorophthalic anhydride.[1] These protocols can be adapted for this compound.

General Procedure for the Reaction with Amines to Form Phthalamic Acid Derivatives

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 mmol of the dichlorophthalic anhydride in 15 mL of glacial acetic acid.

-

Addition of Nucleophile: Add 1.2-1.5 mmol of the respective amine to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.

-

Purification: Wash the collected solid with water and a suitable organic solvent (e.g., ether) to remove impurities. The product can be further purified by recrystallization if necessary.

dot

Caption: Workflow for the synthesis of phthalamic acid derivatives.

General Procedure for the Cyclization to Phthalimides

-

Reaction Setup: Suspend 1.0 mmol of the phthalamic acid derivative in 10 mL of acetic anhydride.

-

Reaction: Heat the mixture to reflux for 7-8 hours.

-

Work-up: Cool the reaction mixture to room temperature. The solid product is collected by filtration.

-

Purification: The collected solid is dried to yield the N-substituted dichlorophthalimide.

Conclusion

This compound is a highly reactive and valuable reagent in organic synthesis. Its reactions with a variety of nucleophiles, primarily amines, alcohols, and thiols, proceed via a nucleophilic acyl substitution mechanism to yield a diverse range of functionalized aromatic compounds. The electron-withdrawing nature of the chlorine substituents significantly enhances the reactivity of the anhydride moiety. The experimental protocols and reaction data provided in this guide, based on closely related analogues, offer a solid foundation for researchers and professionals working with this versatile chemical building block. Careful control of reaction conditions allows for the selective synthesis of either the initial ring-opened product or the subsequent cyclized derivatives, such as phthalimides.

References

An In-depth Technical Guide to the Synthesis of 3,6-Dichlorophthalic Anhydride Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichlorophthalic anhydride is a valuable chemical intermediate utilized in the synthesis of various organic compounds, including resins and coatings. Its chlorinated aromatic structure makes it a key building block in the development of specialized polymers and pharmaceutical agents. This technical guide provides a comprehensive overview of the primary synthetic pathways for the precursors of this compound, offering detailed experimental protocols and quantitative data to support research and development efforts.

Core Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified, primarily revolving around two key precursors: tetrachlorophthalic anhydride and appropriately substituted tetrachlorinated benzene derivatives.

-

Pathway 1: Partial Dechlorination of Tetrachlorophthalic Anhydride. This approach involves the synthesis of tetrachlorophthalic anhydride, followed by a selective dechlorination to yield the desired 3,6-dichloro isomer.

-

Pathway 2: Oxidation of a Dichlorinated and Dimethylated Benzene Derivative. This pathway begins with a pre-chlorinated xylene isomer, which is then oxidized to form the dicarboxylic acid, followed by dehydration to the anhydride.

Pathway 1: Synthesis via Tetrachlorophthalic Anhydride

This pathway is a two-step process involving the exhaustive chlorination of phthalic anhydride followed by a controlled, partial dechlorination.

Step 1: Synthesis of Tetrachlorophthalic Anhydride

The synthesis of tetrachlorophthalic anhydride is achieved through the direct chlorination of phthalic anhydride in the presence of a catalyst and a suitable solvent.

Experimental Protocol:

A common method for the synthesis of tetrachlorophthalic anhydride involves the use of chlorosulfonic acid as a solvent and iodine or an iodine compound as a catalyst.

In a typical procedure, phthalic anhydride is dissolved in chlorosulfonic acid.[1] A catalyst, such as iodine chloride or molybdenum, is added to the mixture.[2] Chlorine gas is then introduced into the solution under normal pressure.[2] The reaction temperature is maintained between 60-170°C.[2] The reaction is carried out until the desired level of chlorination is achieved. The product, tetrachlorophthalic anhydride, can then be isolated from the reaction mixture. One patent describes a process where phthalic anhydride is chlorinated in a 0.02 to 0.6 molar solution in chlorosulfonic acid with iodine trichloride at 100-140°C.[1] Another method reports a 98% yield and 98.5% purity when using iodine in fuming sulfuric acid at temperatures of 45, 60, and 160°C for ten hours.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Phthalic Anhydride | [2][3] |

| Solvent | Chlorosulfonic Acid or Fuming Sulfuric Acid | [1][2][3] |

| Catalyst | Iodine, Iodine Chloride, or Molybdenum | [1][2] |

| Reaction Temperature | 60-170°C | [2] |

| Yield | up to 98% | [3] |

| Purity | up to 98.5% | [3] |

Logical Relationship: Synthesis of Tetrachlorophthalic Anhydride

Caption: Synthesis of Tetrachlorophthalic Anhydride.

Step 2: Partial Dechlorination to 3,6-Dichlorophthalic Acid

The selective removal of two chlorine atoms from tetrachlorophthalic anhydride at the 4 and 5 positions yields 3,6-dichlorophthalic acid.

Experimental Protocol:

While a specific detailed protocol for the direct dechlorination of tetrachlorophthalic anhydride to 3,6-dichlorophthalic acid is not extensively documented in the readily available literature, a related patent describes the underlying principle. The process involves treating a polychlorinated phthalic derivative with zinc and sodium hydroxide in an aqueous solution.[4] The chlorine atoms are removed in a specific order, with those at the 5th and 4th positions being the first to be eliminated.[4] Thus, the removal of two chlorine atoms from tetrachlorophthalic anhydride results in the formation of 3,6-dichlorophthalic acid after acidification.[4] A similar process is described for the dechlorination of N-substituted tetrachlorophthalimides to produce 3,5-dichlorophthalic acid, where the phthalimide is heated with zinc dust in an aqueous sodium hydroxide solution.[4]

Quantitative Data:

Specific quantitative data for the yield and purity of 3,6-dichlorophthalic acid from the direct dechlorination of tetrachlorophthalic anhydride is not provided in the available search results. Further experimental work would be needed to optimize this step.

Logical Relationship: Dechlorination to 3,6-Dichlorophthalic Acid

Caption: Dechlorination to 3,6-Dichlorophthalic Acid.

Pathway 2: Synthesis via Oxidation of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

This alternative pathway involves the synthesis of a specific tetrachloroxylene isomer followed by its oxidation.

Step 1: Synthesis of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

The synthesis of this key precursor is not extensively detailed in the provided search results. However, general methods for the chlorination of benzene and its derivatives are well-established. The synthesis of 1,2,3,4-tetrachlorobenzene can be achieved through the chlorination of 1,2,3-trichlorobenzene.[5] It is plausible that a similar electrophilic aromatic substitution approach could be applied to a dimethylated benzene starting material, though this would likely result in a mixture of isomers requiring separation. Further research into specific synthetic routes for 1,2,3,4-tetrachloro-5,6-dimethylbenzene is recommended.

Step 2: Oxidation to 3,6-Dichlorophthalic Acid

Once the tetrachlorinated xylene derivative is obtained, the two methyl groups are oxidized to carboxylic acids.

Experimental Protocol:

A general method for the oxidation of a related compound, 3,4,5,6-tetrachloroxylene, to tetrachlorophthalic anhydride has been described. This process involves a gas-phase catalytic oxidation at high temperatures.[6] The tetrachloroxylene is reacted with an oxidant in the presence of a catalyst mixture, such as V₂O₅-TiO₂-WO₃, at a temperature of 360-400°C.[6] While this protocol is for a different isomer, it suggests that a similar catalytic oxidation approach could be adapted for 1,2,3,4-tetrachloro-5,6-dimethylbenzene to yield 3,6-dichlorophthalic acid.

Quantitative Data:

Quantitative data for the direct oxidation of 1,2,3,4-tetrachloro-5,6-dimethylbenzene to 3,6-dichlorophthalic acid is not available in the provided search results. The referenced method for the oxidation of 3,4,5,6-tetrachloroxylene does not specify the yield.[6]

Experimental Workflow: Oxidation of Tetrachloroxylene Derivative

Caption: Oxidation of Tetrachloroxylene Derivative.

Conversion to this compound

Once 3,6-dichlorophthalic acid is synthesized via either pathway, it can be readily converted to the corresponding anhydride.

Experimental Protocol:

A standard method for this conversion is through dehydration. This can be achieved by treating the dicarboxylic acid with a dehydrating agent such as acetic anhydride.[4] Another common method involves azeotropic distillation, where the acid is refluxed with a hydrocarbon solvent like xylene or toluene, and the water produced is removed using a Dean-Stark trap.[4]

Conclusion

The synthesis of precursors for this compound primarily follows two strategic pathways: the partial dechlorination of tetrachlorophthalic anhydride and the oxidation of a specifically substituted tetrachloroxylene. While the synthesis of tetrachlorophthalic anhydride is well-documented, the subsequent selective dechlorination step requires further experimental validation to establish a robust protocol with reliable quantitative data. The alternative route through the oxidation of 1,2,3,4-tetrachloro-5,6-dimethylbenzene presents a viable, though less detailed, option that also necessitates further investigation to optimize reaction conditions and yields. This guide provides a foundational understanding of these synthetic strategies to aid researchers in the development and production of this compound.

References

- 1. Tetrachlorophthalic anhydride manufacture- - ing process (1971) | Konrad Baessler Dr Dipl-Chem | 2 Citations [scispace.com]

- 2. CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents [patents.google.com]

- 3. Preparation of Tetrachlorophthalic Anhydride | Semantic Scholar [semanticscholar.org]

- 4. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]

- 5. US3166594A - Process for preparing tetrachloro-5, 6-di-nitrobenzene and tetrachloro-o-phenylene diamine - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

In-Depth Technical Guide: 3,6-Dichlorophthalic Anhydride for Molecular Stacking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichlorophthalic anhydride is a halogenated aromatic compound that serves as a versatile building block in supramolecular chemistry and materials science.[1] Its electron-deficient aromatic system, a consequence of the electron-withdrawing chlorine atoms and the anhydride functionality, makes it an excellent acceptor component in the formation of charge-transfer (CT) complexes. These complexes are non-covalently bound assemblies of electron-donating and electron-accepting molecules, primarily held together by π-π stacking interactions. The study of these interactions is fundamental to understanding and designing new materials with tailored electronic and optical properties, and it provides insights into molecular recognition phenomena crucial in drug development.

This technical guide provides an in-depth overview of the application of this compound in molecular stacking studies. It covers the synthesis of its derivatives, detailed experimental protocols for the characterization of molecular stacking, and quantitative data derived from these studies.

Synthesis of this compound Derivatives and Co-crystals

The functionalization of this compound is a key step in tuning its properties for specific molecular stacking studies. While direct synthesis of the anhydride is a standard procedure, the creation of co-crystals and derivatives allows for a systematic investigation of structure-property relationships.

General Synthesis of Co-crystals

Co-crystals of this compound with various electron-donating aromatic compounds (e.g., pyrene, anthracene, hexamethylbenzene) can be prepared by solution-phase crystallization.

Experimental Protocol: Solution-Phase Co-crystallization

-

Reactant Preparation: Prepare equimolar solutions of this compound and the chosen electron donor in a suitable solvent (e.g., acetonitrile, dichloromethane, or a solvent mixture). The concentration should be close to saturation to facilitate crystallization.

-

Mixing and Crystallization: Combine the two solutions at room temperature. The formation of a colored solution often indicates the formation of a charge-transfer complex. Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

-

Crystal Isolation and-Drying: Once crystals of sufficient size have formed, they are isolated by filtration. The crystals should be washed with a small amount of cold solvent to remove any surface impurities and then dried under vacuum.

Characterization of Molecular Stacking

The arrangement of molecules in the solid state and the strength of the interactions in solution are characterized by a combination of X-ray crystallography and spectroscopic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional arrangement of molecules in a co-crystal, providing quantitative data on the geometry of molecular stacking.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and intermolecular distances.

Spectroscopic Techniques

UV-Vis and NMR spectroscopy are valuable tools for studying charge-transfer complexes in solution, providing information on their electronic properties and the thermodynamics of their formation.

Experimental Protocol: UV-Vis Spectroscopic Titration

-

Preparation of Stock Solutions: Prepare stock solutions of this compound (acceptor) and the electron donor in a suitable solvent (e.g., dichloromethane).

-

Titration: A series of solutions are prepared with a constant concentration of the acceptor and varying concentrations of the donor.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded. The formation of a charge-transfer complex is indicated by the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of the individual components.

-

Data Analysis: The association constant (Ka) and molar extinction coefficient (ε) of the charge-transfer complex can be determined by analyzing the changes in absorbance of the CT band using the Benesi-Hildebrand equation or other suitable models.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Prepare a series of NMR samples with a constant concentration of one component (e.g., the donor) and varying concentrations of the other (the acceptor, this compound).

-

Spectral Acquisition: Acquire ¹H NMR spectra for each sample.

-

Data Analysis: The formation of a stacked complex can lead to changes in the chemical shifts of the protons of both the donor and acceptor molecules due to anisotropic shielding effects. The magnitude of these changes can be used to determine the association constant of the complex.

Quantitative Data for Molecular Stacking

Table 1: Crystallographic Data of Representative Charge-Transfer Complexes

| Donor | Acceptor | Interplanar Distance (Å) | Stacking Motif | Reference |

| Pyrene | Pyromellitic dianhydride | 3.3 - 3.5 | Alternating stacks | [3] |

| Anthracene | 1,3,5-Trinitrobenzene | ~3.4 | Alternating stacks | [4] |

Table 2: Spectroscopic and Thermodynamic Data of Charge-Transfer Complexes

| Donor | Acceptor | Solvent | λCT (nm) | Ka (M-1) | ΔG° (kJ/mol) | Reference |

| Imidazole | Dimethyl acetylenedicarboxylate | Dichloromethane | 280-400 | >100 | Negative | [5] |

| o-Phenylenediamine | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Acetonitrile | 434, 588 | 12509 | - | [2] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₂Cl₂O₃ | [6] |

| Molecular Weight | 217.01 g/mol | [6] |

| Melting Point | 191-194 °C | [6] |

| Electron Affinity | 0.5 eV | |

| CAS Number | 4466-59-5 | [6] |

Visualization of Concepts

The following diagrams illustrate key concepts and workflows relevant to the study of molecular stacking with this compound.

Caption: Workflow for the synthesis of co-crystals.

Caption: Energy diagram of charge-transfer interaction.

Conclusion

This compound is a valuable tool for the study of molecular stacking and charge-transfer interactions. Its electron-accepting nature facilitates the formation of co-crystals with a wide range of electron donors, providing well-defined systems for investigating the fundamental principles of π-π stacking. The experimental protocols and data presented in this guide offer a framework for researchers to design and conduct their own studies in this area, contributing to the advancement of supramolecular chemistry, materials science, and drug discovery. The systematic analysis of these systems will continue to provide critical insights into the nature of non-covalent interactions that govern molecular assembly and recognition.

References

- 1. scbt.com [scbt.com]

- 2. repositorio.usp.br [repositorio.usp.br]

- 3. benchchem.com [benchchem.com]

- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrophotometric Investigations of Charge Transfer Complexes formed between imidazoles and DMAD | Mapana Journal of Sciences [journals.christuniversity.in]

- 6. This compound 98 4466-59-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Applications of 3,6-Dichlorophthalic Anhydride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichlorophthalic anhydride is a versatile chlorinated aromatic anhydride that serves as a key building block in the synthesis of a diverse array of organic molecules. Its reactivity, stemming from the electrophilic anhydride moiety and the influence of the chloro substituents, makes it a valuable precursor for high-performance polymers, specialized dyes and pigments, potential agrochemicals, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, detailing its role in the creation of these varied and important compounds. The guide includes summaries of quantitative data, detailed experimental protocols for key synthetic transformations, and visual representations of reaction pathways and workflows to facilitate a deeper understanding of its synthetic utility.

Introduction

This compound, with the chemical formula C₈H₂Cl₂O₃, is a di-chlorinated derivative of phthalic anhydride. The presence of two chlorine atoms on the aromatic ring significantly influences its chemical properties, enhancing the electrophilicity of the anhydride carbonyl groups and providing sites for further functionalization. This heightened reactivity makes it a valuable intermediate in the synthesis of a range of materials.[1] This guide will explore its applications in the synthesis of N-substituted phthalimides for potential pharmaceutical use, the preparation of high-performance polymers such as polyimides and poly(amide-imide)s, its role as a precursor in the synthesis of dyes and pigments, and its potential applications in the agrochemical sector.

Synthesis of N-Substituted 3,6-Dichlorophthalimides: Building Blocks for Pharmaceuticals

N-substituted phthalimides are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. The synthesis of thalidomide and its analogues, for instance, highlights the importance of the phthalimide scaffold in drug discovery. While direct synthesis of thalidomide analogues from this compound is not widely reported, the general synthetic route is applicable. The reaction of this compound with various primary amines or their derivatives provides a straightforward method to access a library of N-substituted 3,6-dichlorophthalimides for biological screening.

The general reaction involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent dehydration, typically through thermal or chemical means, yields the corresponding N-substituted 3,6-dichlorophthalimide.

Experimental Protocol: General Synthesis of N-Aryl-3,6-dichlorophthalimides

This protocol is adapted from procedures for the synthesis of similar N-substituted phthalimides.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-fluoroaniline, etc.)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid.

-

Add the substituted aniline (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified N-aryl-3,6-dichlorophthalimide in a vacuum oven.

Quantitative Data Summary (Analogous Reactions):

The following table summarizes typical yields for the synthesis of N-substituted phthalimides from phthalic anhydride and various amines, providing an expected range for the synthesis of 3,6-dichloro derivatives.

| Amine | Product | Yield (%) | Reference |

| Aniline | N-Phenylphthalimide | 85-95 | General Knowledge |

| 4-Aminophenol | N-(4-Hydroxyphenyl)phthalimide | 80-90 | General Knowledge |

| 2-Aminopyridine | N-(2-Pyridyl)phthalimide | 75-85 | [2] |

Diagram: Synthesis of N-Substituted 3,6-Dichlorophthalimides

References

3,6-Dichlorophthalic Anhydride: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

3,6-Dichlorophthalic anhydride is a halogenated aromatic anhydride that serves as a versatile and important chemical intermediate in a variety of synthetic applications. Its structure, featuring a reactive anhydride functional group and a dichlorinated benzene ring, makes it a valuable building block for the synthesis of a diverse range of compounds, including dyes, polymers, and biologically active molecules. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its role in drug development and materials science. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The chlorine atoms on the aromatic ring enhance the electrophilicity of the anhydride, making it highly reactive towards nucleophiles.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4466-59-5 | [2] |

| Molecular Formula | C₈H₂Cl₂O₃ | [3] |

| Molecular Weight | 217.01 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 188-190 °C | |

| Synonyms | 4,7-Dichloro-1,3-isobenzofurandione | [2] |

| Solubility | Soluble in organic solvents | |

| Purity | Typically ≥98% | [3] |

Synthesis of this compound

A common method for the synthesis of this compound involves the selective dechlorination of tetrachlorophthalic anhydride to form 3,6-dichlorophthalic acid, followed by dehydration.

Experimental Protocol: Synthesis of 3,6-Dichlorophthalic Acid

This procedure is adapted from a patented method describing the selective removal of chlorine atoms from polychlorinated phthalic compounds.[4]

Materials:

-

Tetrachlorophthalic anhydride

-

Zinc dust

-

15% Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

To a suitable reaction vessel, add tetrachlorophthalic anhydride (30 grams), 15% aqueous NaOH (300 mL), and zinc dust (15 grams).[4]

-

Heat the mixture to 65°C and stir at this temperature for 8 hours.[4]

-

Cool the reaction mixture to room temperature and filter. Wash the filter cake with 100 mL of water.[4]

-

Extract the aqueous layer with two 100 mL portions of dichloromethane.[4]

-

Acidify the aqueous layer with concentrated HCl to a pH of 1.0. This will cause a precipitate to form.[4]

-

Extract the precipitate into ethyl acetate.[4]

-

Dry the ethyl acetate solution over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,6-dichlorophthalic acid.[4]

Experimental Protocol: Dehydration of 3,6-Dichlorophthalic Acid to this compound

The dehydration of the corresponding dicarboxylic acid is a standard method for preparing cyclic anhydrides.[4]

Materials:

-

3,6-Dichlorophthalic acid

-

Acetic anhydride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,6-dichlorophthalic acid with an equimolar amount of acetic anhydride.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to approximately 10°C to allow the product to crystallize.

-

Collect the solid this compound by vacuum filtration.

-

Wash the product with a small amount of glacial acetic acid and dry to remove any remaining solvent.

Applications as a Chemical Intermediate

This compound is a key starting material for the synthesis of various functional molecules. Its reactivity allows for the construction of complex chemical architectures.

Synthesis of Phthalazine Derivatives

Phthalazine derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6] The reaction of this compound with hydrazine derivatives is a common route to synthesize substituted phthalazinones.

Workflow for the Synthesis of Phthalazine Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 4466-59-5: this compound | CymitQuimica [cymitquimica.com]

- 4. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 3,6-Dichlorophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,6-Dichlorophthalic anhydride (CAS No: 4466-59-5). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a white to light yellow crystalline solid that poses several risks upon exposure.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Hazard Pictogram:

(GHS07)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₂Cl₂O₃ | [3] |

| Molecular Weight | 217.01 g/mol | |

| Appearance | White to off-white or light yellow crystalline solid/powder | [1][2] |

| Melting Point | 188-190 °C (lit.) | [4] |

| Boiling Point | 339.1°C (rough estimate) | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (when heated). | [2] |

| Stability | Moisture sensitive. | [1] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

Ensure safety showers and eyewash stations are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

| Protection Type | Equipment Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may be necessary where splashing is a risk. | Protects against dust and splashes that can cause serious eye irritation.[6][7][8] |

| Skin and Body Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), a fully buttoned lab coat, and closed-toe shoes. For larger quantities, chemical-resistant coveralls are recommended. | Prevents skin contact, which can cause irritation.[6][7] |

| Respiratory Protection | A NIOSH-approved air-purifying respirator with cartridges for organic vapors and particulates (e.g., N95 or P95) should be used, especially where dust may be generated. | Prevents inhalation of dust, which can cause respiratory irritation.[6][7] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and ensure a safe working environment.

Safe Handling Protocols

-

Avoid breathing dust.[2]

-

Wash hands and any exposed skin thoroughly after handling.[9]

-

Use only outdoors or in a well-ventilated area.[2]

-

Avoid contact with skin and eyes.[6]

-

Immediately change contaminated clothing.

-

Apply preventive skin protection.

Storage Conditions

-

Store in a tightly closed container.[9]

-

Store under an inert gas (e.g., Argon or Nitrogen) as the compound is moisture-sensitive.[2][10]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. | [9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist. | [9] |

| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician. Do NOT induce vomiting. | [11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this substance, no limitations of extinguishing agents are given.[6]

-

Specific Hazards: Development of hazardous combustion gases or vapors, such as carbon oxides and hydrogen chloride gas, is possible in the event of a fire.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][9]

Accidental Release Measures

-

Personal Precautions: Evacuate the danger area. Avoid inhalation of dust and substance contact. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleanup: Cover drains. Take up the material dry, potentially by sweeping up and shoveling into suitable containers for disposal. Clean the affected area and avoid the generation of dust.[9]

Disposal Considerations

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[9]

Workflow for Handling a Chemical Spill

The following diagram illustrates the logical workflow for safely managing a spill of this compound.

Caption: A flowchart outlining the procedural steps for managing a chemical spill.

References

- 1. CAS 4466-59-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4466-59-5 [amp.chemicalbook.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | 4466-59-5 [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. benchchem.com [benchchem.com]

- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 9. fishersci.com [fishersci.com]

- 10. calpaclab.com [calpaclab.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Antimicrobial Quinones from 3,6-Dichlorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinone scaffolds are a prominent class of compounds, both in nature and in synthetic chemistry, renowned for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1] Their mechanism of action is often attributed to their ability to accept one or two electrons to form reactive semiquinone and hydroquinone species. This redox cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which induce oxidative stress and damage cellular components like DNA, lipids, and proteins, ultimately leading to microbial cell death.[1][2] This document provides a detailed protocol for the synthesis of novel antimicrobial quinones, starting from the readily available precursor, 3,6-Dichlorophthalic anhydride. The synthetic strategy involves a three-step process: a Friedel-Crafts acylation to form a benzoylbenzoic acid intermediate, an intramolecular cyclization to construct the anthraquinone core, and a subsequent nucleophilic aromatic substitution to introduce amino functionalities that are often associated with enhanced antimicrobial efficacy.

Synthesis Pathway Overview

The overall synthetic scheme is a robust method for generating a library of substituted aminoanthraquinones. The initial steps create a key intermediate, 1,4-dichloroanthraquinone, which serves as a scaffold for the introduction of various amino groups.

Caption: General workflow for the synthesis of antimicrobial quinones.

Experimental Protocols

Materials and Equipment:

-

This compound

-

Thiophene-free benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Primary or secondary amines (e.g., n-butylamine, diethylamine)

-

Potassium carbonate (K₂CO₃)

-